2-(naphthalen-1-yloxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(naphthalen-1-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthalene ring, an acetohydrazide moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Naphthalen-1-yloxy Acetohydrazide: This is achieved by reacting naphthalen-1-ol with chloroacetyl chloride to form naphthalen-1-yloxyacetyl chloride, which is then reacted with hydrazine hydrate to yield naphthalen-1-yloxyacetohydrazide.
Condensation Reaction: The naphthalen-1-yloxyacetohydrazide is then subjected to a condensation reaction with 3-nitrobenzaldehyde in the presence of an acid catalyst to form the final product, 2-(naphthalen-1-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include naphthalen-1-yloxyacetohydrazide oxides.
Reduction: Products include 2-(naphthalen-1-yloxy)-N’-[(E)-(3-aminophenyl)methylidene]acetohydrazide.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-(naphthalen-1-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules. The naphthalene ring and acetohydrazide moiety can also participate in binding interactions with proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yloxy)acetohydrazide
- 2-(naphthalen-2-yloxy)acetohydrazide
- 2-[(naphthalen-1-yloxy)methyl]oxirane
Uniqueness
2-(naphthalen-1-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H15N3O4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H15N3O4/c23-19(21-20-12-14-5-3-8-16(11-14)22(24)25)13-26-18-10-4-7-15-6-1-2-9-17(15)18/h1-12H,13H2,(H,21,23)/b20-12+ |
InChI Key |
DSPXWTZAFPGYPW-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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